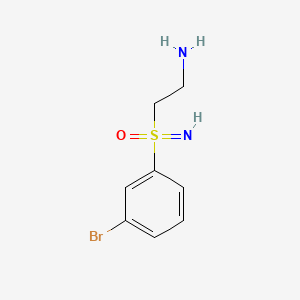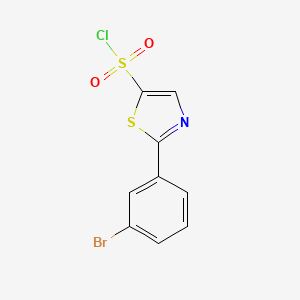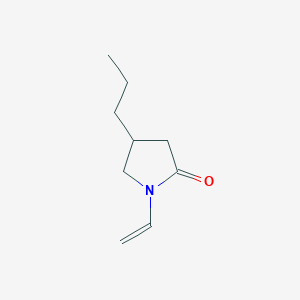![molecular formula C11H15BrN2O3S B6611354 2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide CAS No. 1546641-49-9](/img/structure/B6611354.png)
2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide (hereafter referred to as 2-BMI-6-S) is a novel synthetic molecule which has been the focus of much scientific research due to its interesting chemical structure and potential applications. This molecule is a member of the class of compounds known as sulfonamides, which are organic compounds containing a sulfonamide group. 2-BMI-6-S has been found to have interesting biochemical and physiological effects, and has been studied for its potential use in various scientific applications.
Scientific Research Applications
2-BMI-6-S has been studied for its potential use in various scientific applications. It has been found to be a useful reagent for the synthesis of other compounds, and has been used in the synthesis of a number of biologically active compounds such as anti-cancer drugs and antibiotics. In addition, 2-BMI-6-S has been studied for its potential use in the synthesis of polymers and other materials.
Mechanism Of Action
The mechanism of action of 2-BMI-6-S is not fully understood, however it is believed to be related to its sulfonamide group. This group is known to be able to form hydrogen bonds with other molecules, and it is believed that these interactions are responsible for the observed biochemical and physiological effects of 2-BMI-6-S.
Biochemical and Physiological Effects
2-BMI-6-S has been found to have a number of interesting biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and has been found to be an effective inhibitor of certain enzymes. In addition, 2-BMI-6-S has been found to have anti-inflammatory and anti-oxidant properties, and has been found to be an effective inhibitor of certain cancer cell lines.
Advantages And Limitations For Lab Experiments
2-BMI-6-S is a relatively inexpensive and readily available reagent, making it an attractive choice for laboratory experiments. Additionally, it is relatively easy to synthesize, and its biological effects are well-studied and understood. However, 2-BMI-6-S is not without its limitations. It is not as stable as some other compounds, and its effects may vary depending on the environment in which it is used.
Future Directions
Despite the fact that 2-BMI-6-S has been studied extensively, there are still many future directions in which it can be explored. For example, further research could be done on the effects of 2-BMI-6-S on other types of cells and organisms, as well as its potential use in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of 2-BMI-6-S, as well as its potential applications in drug delivery and other areas. Finally, further research could be done on the potential toxicity of 2-BMI-6-S, as well as its potential for use in medical treatments.
Synthesis Methods
2-BMI-6-S is a synthetic molecule which can be synthesized from commercially available materials. The synthesis of 2-BMI-6-S can be achieved through a multi-step process which begins with the reaction of 5-bromo-2-methoxyphenyl with N,N-dimethylacetamide in the presence of a base and a catalyst. This reaction produces the intermediate product, which is then reacted with lambda6-sulfanyl to yield the final product, 2-BMI-6-S.
properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)sulfonimidoyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-14(2)11(15)7-18(13,16)10-6-8(12)4-5-9(10)17-3/h4-6,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTVQQTCMWCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CS(=N)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromo-2-methoxyphenyl)(imino)oxo-lambda6-sulfanyl]-N,N-dimethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,5R,6R)-6-[(5S)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diethylamine](/img/structure/B6611286.png)

![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)






![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)


